molecular formula C20H20ClN5O2 B2688445 (4-(3-chlorophenyl)piperazin-1-yl)(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 1226459-13-7

(4-(3-chlorophenyl)piperazin-1-yl)(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2688445
CAS No.: 1226459-13-7
M. Wt: 397.86
InChI Key: GSNKQPGSYZHAPI-UHFFFAOYSA-N
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Description

The compound “(4-(3-chlorophenyl)piperazin-1-yl)(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone” is a synthetic organic molecule that features a combination of piperazine, chlorophenyl, methoxyphenyl, and triazole moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(4-(3-chlorophenyl)piperazin-1-yl)(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Derivative: Starting with 3-chlorophenylamine, it can be reacted with piperazine under suitable conditions to form the piperazine derivative.

    Triazole Formation: The 4-methoxyphenyl group can be introduced through a click chemistry reaction, where an azide reacts with an alkyne to form the 1,2,3-triazole ring.

    Coupling Reaction: Finally, the piperazine derivative and the triazole derivative can be coupled using a suitable coupling reagent to form the final compound.

Industrial Production Methods

Industrial production of such compounds would involve optimization of the reaction conditions for large-scale synthesis, including the use of continuous flow reactors, efficient purification methods, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “(4-(3-chlorophenyl)piperazin-1-yl)(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone” can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, such compounds are often investigated for their potential as enzyme inhibitors, receptor ligands, or antimicrobial agents.

Medicine

Medicinally, compounds with similar structures have been studied for their potential therapeutic effects, including anti-inflammatory, anticancer, and antidepressant activities.

Industry

In the industrial sector, these compounds can be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of “(4-(3-chlorophenyl)piperazin-1-yl)(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone” would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The triazole ring, for example, is known to interact with metal ions and can inhibit enzymes by coordinating with the active site.

Comparison with Similar Compounds

Similar Compounds

  • (4-(3-chlorophenyl)piperazin-1-yl)(1-phenyl-1H-1,2,3-triazol-4-yl)methanone
  • (4-(3-chlorophenyl)piperazin-1-yl)(1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone
  • (4-(3-chlorophenyl)piperazin-1-yl)(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone

Uniqueness

The presence of the 4-methoxyphenyl group in “(4-(3-chlorophenyl)piperazin-1-yl)(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone” may confer unique properties, such as increased lipophilicity or specific binding interactions, which can enhance its biological activity or selectivity compared to similar compounds.

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[1-(4-methoxyphenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2/c1-28-18-7-5-16(6-8-18)26-14-19(22-23-26)20(27)25-11-9-24(10-12-25)17-4-2-3-15(21)13-17/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNKQPGSYZHAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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